molecular formula C18H16ClN3O2S B2400679 N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide CAS No. 1424535-96-5

N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide

Cat. No.: B2400679
CAS No.: 1424535-96-5
M. Wt: 373.86
InChI Key: JTSGEPZABPKFSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C18H16ClN3O2S. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Attached to this ring is a carboxamide group, which consists of a carbonyl (C=O) group and an amine (NH2) group . The compound also contains a phenyl ring and a cyclobutyl ring.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of a carboxamide group might increase the compound’s polarity, affecting its solubility in different solvents . The presence of a thiophene ring might increase its aromatic character .

Properties

IUPAC Name

N-[2-chloro-5-[(1-cyanocyclobutyl)-methylcarbamoyl]phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-22(18(11-20)7-3-8-18)17(24)12-5-6-13(19)14(10-12)21-16(23)15-4-2-9-25-15/h2,4-6,9-10H,3,7-8H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSGEPZABPKFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CS2)C3(CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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